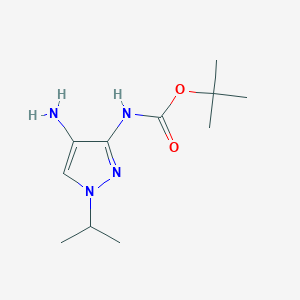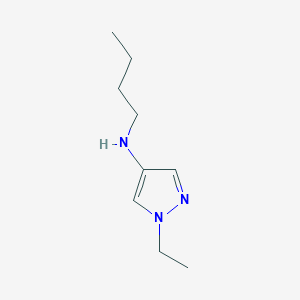![molecular formula C11H15F2N5 B11737045 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11737045.png)
1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its biological and pharmacological activities. The presence of the difluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for research and development.
Preparation Methods
The synthesis of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves multiple steps of organic reactions. One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing fluorine-containing heterocycles, which are core moieties in various biologically active compounds. The specific synthetic routes and reaction conditions are often proprietary or detailed in specialized literature .
Chemical Reactions Analysis
1-(Difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various fluorine-containing heterocycles, which are important in the development of new materials and catalysts.
Biology: The compound’s stability and bioavailability make it a valuable tool in studying biological processes and developing new pharmaceuticals.
Medicine: Its pharmacological properties are being explored for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds include other difluoromethylated pyrazoles and heterocycles. These compounds share the difluoromethyl group, which imparts stability and bioavailability. 1-(difluoromethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C11H15F2N5 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(2-propan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15F2N5/c1-8(2)18-9(3-5-15-18)7-14-10-4-6-17(16-10)11(12)13/h3-6,8,11H,7H2,1-2H3,(H,14,16) |
InChI Key |
PATUPUFQHUGDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)CNC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11736984.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![(3-methylbutyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737000.png)

![3-{[(2,5-difluorophenyl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737009.png)

![N-hydroxy-4-{imidazo[1,2-a]pyridin-2-yl}benzene-1-carboximidamide](/img/structure/B11737014.png)
![1-(butan-2-yl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737021.png)
![4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11737025.png)

![3-Amino-3-[4-(4-methoxyphenoxy)phenyl]prop-2-enenitrile](/img/structure/B11737052.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11737060.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737067.png)
